N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a polycyclic acetamide derivative featuring a complex tricyclic core (azatricyclo[6.3.1.0⁴,¹²]dodeca-pentaenyl) substituted with a 2-ethyl-3-oxo group and a 4-(propane-2-sulfonyl)phenyl acetamide side chain.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-26-21-13-12-20(18-6-5-7-19(23(18)21)24(26)28)25-22(27)14-16-8-10-17(11-9-16)31(29,30)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHMONLVFIAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C(C)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is categorized within the benzamide class and possesses a tricyclic azatricyclo framework, which contributes to its distinct properties.
The molecular formula for this compound is with a molecular weight of approximately 366.39 g/mol. Its structure can be visualized through molecular modeling software or crystallographic data when available.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 366.39 g/mol |
| InChI | InChI=1S/C19H20N2O4S |
| InChIKey | OOUSFMVRNIQUKU-UHFFFAOYSA-N |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors within biological pathways. Preliminary research suggests that this compound may alter enzymatic activity or receptor binding affinities, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound has potential antimicrobial properties, which could be beneficial in treating infections.
- Anticancer Potential : Some investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Antimicrobial Efficacy
A series of tests against bacterial strains revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Analytical Techniques
To characterize N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-y}-2-[4-(propane-2-sulfonyl)phenyl]acetamide, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the structure and confirm the purity of the compound.
- Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns.
- High Performance Liquid Chromatography (HPLC) : Employed for purity analysis and quantification.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The target compound shares key characteristics with several tricyclic acetamide derivatives documented in the literature. Below is a comparative analysis of its core structure, substituents, and physicochemical properties relative to analogs:
Key Observations:
- Core Rigidity : The target compound’s azatricyclo core is distinct from sulfur/nitrogen-containing analogs (e.g., 7-thia-9,11-diazatricyclo in ), which may influence conformational stability and intermolecular interactions .
- Substituent Effects : The propane-2-sulfonyl group in the target compound enhances hydrophilicity compared to methoxy or naphthoyl groups in analogs . This could improve aqueous solubility, critical for bioavailability.
Spectroscopic and Crystallographic Insights
- NMR Profiles: Analogs like N-acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide exhibit characteristic ¹H-NMR signals for aromatic protons (δ 6.77–7.48 ppm) and methoxy groups (δ 3.72 ppm) . The target compound’s propane-2-sulfonyl group would likely produce distinct deshielding effects in NMR, akin to sulfonamide shifts observed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
